

Application Notes and Protocols for Ssr 146977 in Neuropharmacology Research

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Compound of Interest

Compound Name: Ssr 146977

Cat. No.: B1681114

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **Ssr 146977**, a potent and selective non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor, for its application in neuropharmacology research. This document includes its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows.

Introduction and Mechanism of Action

Ssr 146977 is a highly selective and potent antagonist of the tachykinin NK3 receptor.^{[1][2][3]} The NK3 receptor is a G-protein coupled receptor (GPCR) primarily activated by its endogenous ligand, neurokinin B (NKB). In the central nervous system, the NKB/NK3 receptor system is implicated in the regulation of various physiological and pathological processes, including mood, anxiety, and psychosis.

Ssr 146977 exerts its pharmacological effects by competitively inhibiting the binding of NKB to the NK3 receptor. This blockade prevents the activation of downstream intracellular signaling cascades, including the phospholipase C (PLC) pathway, which leads to the formation of inositol monophosphate (IP1) and subsequent mobilization of intracellular calcium.^{[2][3]} Its utility in neuropharmacology research stems from its ability to probe the function of the NK3 receptor system in various preclinical models of neuropsychiatric disorders.

Quantitative Data Summary

The following table summarizes the key in vitro and in vivo pharmacological parameters of **Ssr 146977**.

Parameter	Species/System	Value	Reference
Binding Affinity (Ki)			
Human NK3 Receptor	CHO Cells	0.26 nM	
Human NK2 Receptor	CHO Cells	19.3 nM	
Functional Antagonism (IC50)			
Senktide-induced Inositol Monophosphate Formation	CHO Cells (human NK3)	7.8 - 13 nM	
Senktide-induced Intracellular Calcium Mobilization	CHO Cells (human NK3)	10 nM	
In Vitro Potency (pA2)			
[MePhe7]neurokinin B-induced Contractions	Guinea Pig Ileum	9.07	
In Vivo Efficacy (ID50)			
Inhibition of NK3 agonist-induced Turning Behavior	Gerbils	0.2 mg/kg (i.p.)	
0.4 mg/kg (p.o.)			
In Vivo Efficacy (Effective Dose)			
Antagonism of senktide-induced acetylcholine release	Guinea Pig Hippocampus	0.3 and 1 mg/kg (i.p.)	
Antagonism of senktide-induced	Guinea Pig Prefrontal Cortex	0.3 mg/kg (i.p.)	

norepinephrine
release

Prevention of
haloperidol-induced
increase in active Guinea Pigs 1 and 3 mg/kg (i.p.)
dopamine A10
neurons

Experimental Protocols

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (K_i) of **Ssr 146977** for the human NK3 receptor.

Materials:

- Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NK3 receptor.
- [125 I]-Neurokinin B (Radioligand).
- **Ssr 146977** (Test Compound).
- Non-specific binding control (e.g., high concentration of a non-radiolabeled NK3 agonist like Senktide).
- Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM $MgCl_2$, 0.1% BSA, pH 7.4).
- Glass fiber filters.
- Scintillation counter.

Protocol:

- Prepare serial dilutions of **Ssr 146977** in binding buffer.
- In a 96-well plate, add 50 μ L of binding buffer, 50 μ L of the appropriate **Ssr 146977** dilution (or vehicle for total binding), and 50 μ L of the non-specific binding control.

- Add 50 μ L of [125 I]-Neurokinin B to all wells.
- Add 50 μ L of the cell membrane preparation to initiate the binding reaction.
- Incubate the plate at room temperature for 60 minutes with gentle agitation.
- Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters three times with ice-cold binding buffer.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the K_i value using non-linear regression analysis (e.g., Cheng-Prusoff equation).

In Vivo Behavioral Assessment: NK3 Agonist-Induced Turning Behavior in Gerbils

Objective: To assess the in vivo efficacy of **Ssr 146977** in a centrally-mediated behavioral model.

Materials:

- Male Mongolian Gerbils.
- **Ssr 146977**.
- NK3 receptor agonist (e.g., Senktide).
- Vehicle for drug administration (e.g., saline, 0.5% methylcellulose).
- Observation cages.

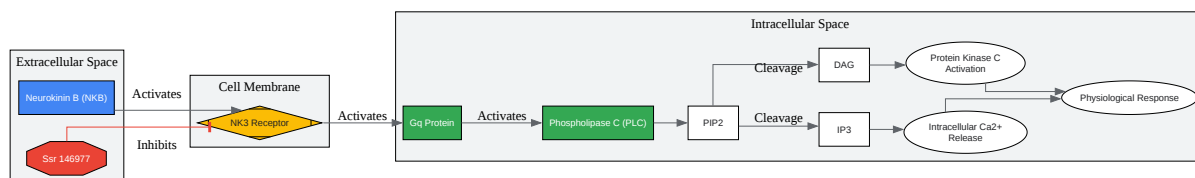
Protocol:

- Habituate the gerbils to the observation cages for at least 30 minutes before the experiment.

- Administer **Ssr 146977** or vehicle via intraperitoneal (i.p.) or oral (p.o.) route at desired doses (e.g., 0.1, 0.3, 1, 3 mg/kg).
- After a pre-determined pretreatment time (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer the NK3 agonist centrally (e.g., intracerebroventricular injection).
- Immediately place the animals back into the observation cages.
- Record the number of contralateral turns (turns away from the side of injection) for a defined period (e.g., 30 minutes).
- Analyze the data to determine the dose-dependent inhibitory effect of **Ssr 146977** on turning behavior.
- Calculate the ID50 value, the dose of **Ssr 146977** that produces 50% inhibition of the agonist-induced turning.

Visualizations

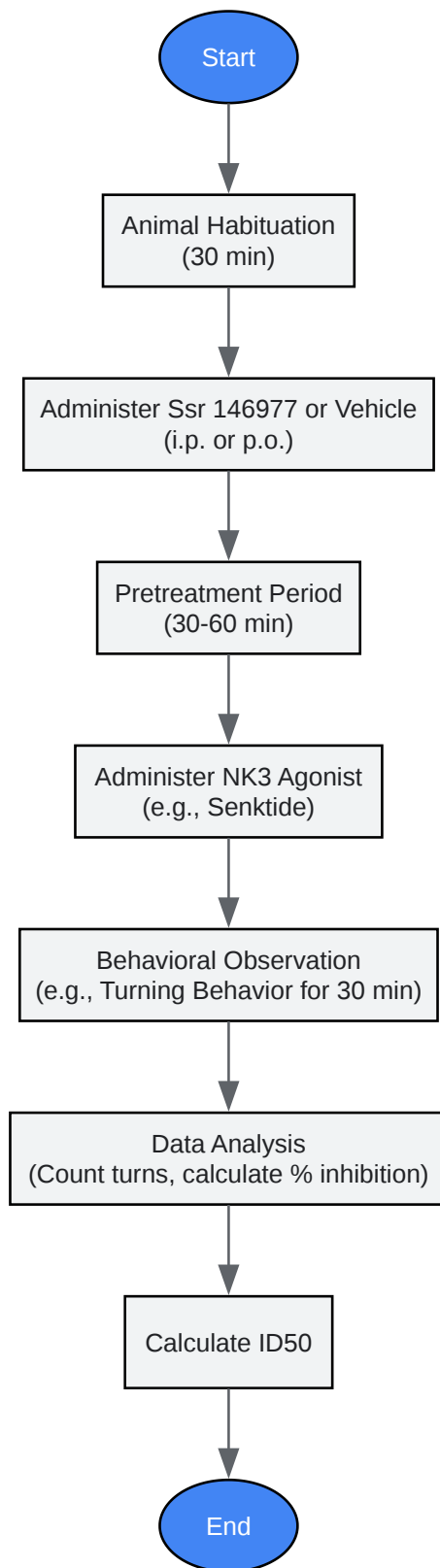
Signaling Pathway of the NK3 Receptor and Inhibition by Ssr 146977



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Caption: NK3 receptor signaling and its inhibition by **Ssr 146977**.

Experimental Workflow for In Vivo Behavioral Assessment



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Caption: Workflow for in vivo assessment of **Ssr 146977** efficacy.

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